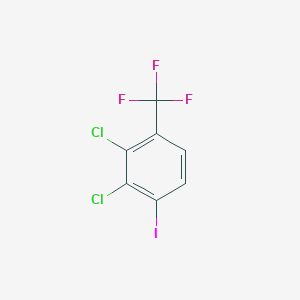

2,3-Dichloro-1-iodo-4-(trifluoromethyl)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Catalyst in Electrophilic Trifluoromethylation

2,3-Dichloro-1-iodo-4-(trifluoromethyl)benzene plays a role in the electrophilic trifluoromethylation of aromatic and heteroaromatic compounds. This process utilizes methyltrioxorhenium as a catalyst for direct electrophilic trifluoromethylation, achieving product yields up to 77%. The reaction often results in mixtures of regioisomers, particularly with substituted and heteroaromatic substrates, and involves the use of radical species indicated by EPR monitoring (E. Mejía & A. Togni, 2012).

Advancements in Lithiation and Substitution Reactions

The chemical has been instrumental in developing methodologies for selective lithiation and subsequent electrophilic substitution, particularly in the creation of highly functionalized benzene derivatives. For instance, 1,2,4-Tris(trifluoromethyl)benzene undergoes quantitative hydrogen/metal exchange in the presence of lithium 2,2,6,6-tetramethylpiperidide, leading to the formation of regioisomerically enriched iodo-substituted products. These methodologies facilitate the synthesis of various substituted benzene derivatives, showcasing the utility of 2,3-Dichloro-1-iodo-4-(trifluoromethyl)benzene in synthetic chemistry (M. Schlosser, J. Porwisiak, & F. Mongin, 1998).

Role in Polymerization and Complexation Studies

This chemical compound has found applications in the study of polymerizations initiated by superacids, particularly involving the complexation of trifluoromethanesulphonates by their conjugate acid. Research in this area provides insights into the solvation and homoconjugation behaviors of ionic trifluoromethanesulphonates, contributing to a deeper understanding of the mechanisms underlying polymerization processes (D. Souverain, A. Leborgne, G. Sauvet, & P. Sigwalt, 1980).

Applications in Oxidation Reactions

Moreover, 2,3-Dichloro-1-iodo-4-(trifluoromethyl)benzene is relevant in the context of oxidation reactions, such as the Baeyer-Villiger reactions catalyzed by bis[3,5-bis(trifluoromethyl)phenyl] diselenide, which forms highly reactive and selective catalysts for the oxidation of carbonyl compounds. These reactions exemplify the compound's versatility in facilitating efficient and selective organic transformations (G. T. Brink, J. Vis, A. Arends, & R. Sheldon, 2001).

Safety and Hazards

“2,3-Dichloro-1-iodo-4-(trifluoromethyl)benzene” is considered hazardous. It has been associated with skin irritation, serious eye irritation, and specific target organ toxicity (respiratory system) . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

作用機序

Mode of Action

Similar compounds have been known to participate in reactions such as the suzuki–miyaura cross-coupling , which is a type of carbon-carbon bond-forming reaction. This reaction is widely used in organic chemistry for the synthesis of various organic compounds.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,3-Dichloro-1-iodo-4-(trifluoromethyl)benzene . Factors such as temperature, pH, and the presence of other chemicals can affect how this compound interacts with its targets and its overall stability.

特性

IUPAC Name |

2,3-dichloro-1-iodo-4-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F3I/c8-5-3(7(10,11)12)1-2-4(13)6(5)9/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEHCHUCAYWDJRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)Cl)Cl)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F3I |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.89 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dichloro-1-iodo-4-(trifluoromethyl)benzene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methyl-N-(1-phenylethyl)-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2768754.png)

![N-(4-chlorobenzo[d]thiazol-7-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2768758.png)

![Methyl (E)-4-[2-(4-tert-butylphenyl)sulfonylethylamino]-4-oxobut-2-enoate](/img/structure/B2768769.png)

![N-(furan-3-ylmethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2768770.png)

![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]cyclopropanecarboxamide](/img/structure/B2768772.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-phenylacetamide](/img/structure/B2768774.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2768775.png)

![N-(3,4-dimethoxyphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2768776.png)